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Compound Name:
2-broMo-6-Methyl-1H-

benzo[d]iMidazole

Cat. No.: B1288204 Get Quote

An In-depth Technical Guide to 2-bromo-6-methyl-1H-benzo[d]imidazole

This technical guide provides a comprehensive overview of 2-bromo-6-methyl-1H-
benzo[d]imidazole, a halogenated benzimidazole derivative of significant interest to

researchers and drug development professionals. The document details its physicochemical

properties, potential synthesis pathways, and known biological activities, with a focus on its

relevance in medicinal chemistry.

Core Molecular Data
2-bromo-6-methyl-1H-benzo[d]imidazole belongs to the benzimidazole class of heterocyclic

aromatic organic compounds. The core structure consists of a fusion of benzene and

imidazole. The presence of a bromine atom and a methyl group on the benzimidazole scaffold

significantly influences its chemical and biological properties.

Physicochemical Properties
The molecular formula for 2-bromo-6-methyl-1H-benzo[d]imidazole is C₈H₇BrN₂. Based on

this, the calculated molecular weight is approximately 211.06 g/mol . For comparison, the

properties of several related benzimidazole derivatives are summarized in the table below.
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Compound Name Molecular Formula
Molecular Weight (
g/mol )

CAS Number

2-bromo-6-methyl-1H-

benzo[d]imidazole
C₈H₇BrN₂ 211.06 (Calculated) Not available

2-bromo-1H-

benzo[d]imidazole
C₇H₅BrN₂ 197.03 54624-57-6

6-bromo-1-methyl-1H-

benzo[d]imidazole
C₈H₇BrN₂ 211.062 53484-16-5

6-bromo-2-chloro-1-

methyl-1H-

benzo[d]imidazole

C₈H₆BrClN₂ 261.51 Not available

2-(bromomethyl)-6-

nitro-1H-

benzo[d]imidazole

C₈H₆BrN₃O₂ 256.06 512194-02-4

6-bromo-4-fluoro-1-

isopropyl-2-methyl-

1H-benzo[d]imidazole

C₁₁H₁₂BrFN₂ 271.13 1231930-33-8

6-bromo-4-fluoro-2-

methyl-1-propyl-1H-

benzo[d]imidazole

C₁₁H₁₂BrFN₂ 271.13 1844847-62-6

Synthesis and Experimental Protocols
While a specific protocol for the synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole is not

readily available in the reviewed literature, a general synthesis strategy can be adapted from

established methods for similar brominated benzimidazole derivatives. A plausible approach

involves the cyclization of a substituted o-phenylenediamine. An alternative route is the

selective halogenation of a pre-formed benzimidazole ring.

Example Protocol: Adapted Synthesis of a Brominated
Benzimidazole Derivative
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The following protocol is adapted from the synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-

1H-benzo[d]imidazole and illustrates a general procedure that could be modified for the target

compound[1].

Starting Materials:

Appropriately substituted N-phenylacetamidine derivative

Potassium tert-butoxide

N-methylformamide (NMF)

Water

Methyl tert-butyl ether (MTBE)

Brine

n-Hexane

Procedure:

Reaction Setup: In a suitable reaction vessel, dissolve the starting acetamidine derivative

(1.0 eq) in N-methylformamide.

Base Addition: Cool the solution and add potassium tert-butoxide (1.1 eq) portion-wise,

maintaining the temperature below 30°C.

Cyclization: Heat the reaction mixture to 70-75°C. Monitor the reaction progress by High-

Performance Liquid Chromatography (HPLC).

Quenching: Once the reaction is complete, cool the mixture to 20-30°C and quench by

adding water.

Extraction: Extract the aqueous mixture with methyl tert-butyl ether. Combine the organic

layers.

Washing: Wash the combined organic phase with brine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.chemicalbook.com/synthesis/1231930-33-8.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Concentration: Concentrate the organic phase under reduced pressure.

Precipitation: Add n-hexane to the concentrated solution to precipitate the crude product.

Filtration and Purification: Filter the resulting solid. For further purification, the crude product

can be dissolved in a suitable solvent like dichloromethane, passed through a pad of silica

gel and Celite, and recrystallized from a mixed solvent system such as methyl tert-butyl

ether/hexane[1].
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Caption: General workflow for the synthesis of brominated benzimidazoles.
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Biological Activity and Potential Applications
The benzimidazole scaffold is a key pharmacophore in modern drug discovery, with derivatives

exhibiting a wide range of biological activities. Halogenation, particularly bromination, is a

common strategy to enhance the therapeutic potential of these compounds.

Anticancer Potential
Derivatives of benzimidazole are investigated for their anticancer properties. For instance, 6-

bromo-2-chloro-1-methyl-1H-benzo[d]imidazole has shown significant cytotoxic effects against

various cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116),

and breast cancer (MCF-7)[2]. The proposed mechanism of action for some benzimidazole

derivatives involves the induction of apoptosis and cell cycle arrest[2]. Other studies have

identified novel 1H-benzo[d]imidazole derivatives as potential inhibitors of human

topoisomerase I, a key enzyme in DNA replication, making them promising anticancer

agents[3].

Antimicrobial and Other Activities
The benzimidazole nucleus is also associated with antimicrobial activity[2]. Some 2-bromo

substituted benzimidazoles are used in the preparation of benzimidazole nucleosides which act

as antiviral agents[4]. Furthermore, certain benzimidazole compounds have been explored for

their role as inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins,

which are involved in transcriptional regulation and are targets in cancer and inflammation[5].

The introduction of a methyl group at the 6-position of the 1H-benzo[d]imidazole ring has been

observed to be a feature in compounds with notable metabolic stability[6].

Mechanism of Action
The precise signaling pathways and molecular targets of 2-bromo-6-methyl-1H-
benzo[d]imidazole are not yet fully elucidated. However, based on related compounds, a likely

mechanism of action involves the interaction with specific molecular targets within cells[2]. The

bromine and methyl substituents are expected to modulate the molecule's binding affinity,

specificity, lipophilicity, and metabolic stability[2]. For example, the mechanism for some

anticancer benzimidazoles involves inhibiting key enzymes required for cancer cell proliferation

and survival[2]. In other contexts, benzimidazole derivatives have been shown to function as
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kinase inhibitors or to bind to bromodomains, thereby interfering with protein-protein

interactions and gene transcription[5][7].
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Caption: Plausible mechanisms of action for brominated benzimidazoles.

Conclusion
2-bromo-6-methyl-1H-benzo[d]imidazole represents a promising scaffold for the

development of new therapeutic agents. Its structural features suggest potential for significant

biological activity, particularly in the areas of oncology and infectious diseases. Further

research is warranted to fully characterize its synthesis, pharmacological profile, and

mechanism of action to unlock its full potential in drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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